tert-Butyl 6-fluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Description
tert-Butyl 6-fluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a bicyclic amine derivative featuring a fused bicyclo[3.2.1]octane scaffold with fluorine at the 6-position and a tert-butoxycarbonyl (Boc) protective group at the 8-nitrogen. These compounds are critical intermediates in medicinal chemistry, particularly in the synthesis of protease inhibitors, antiviral agents, and kinase modulators due to their conformational rigidity and ability to mimic peptide bonds .
Properties
Molecular Formula |
C11H19FN2O2 |
|---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
tert-butyl 6-fluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C11H19FN2O2/c1-11(2,3)16-10(15)14-7-4-8(12)9(14)6-13-5-7/h7-9,13H,4-6H2,1-3H3 |
InChI Key |
MLOPTCDKWFSQAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C1CNC2)F |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Cyclization and Fluorination
- Starting from 8-azabicyclo[3.2.1]octane derivatives, perform selective fluorination at C-6 using electrophilic fluorinating agents.
- Followed by esterification of the carboxylate group with tert-butyl alcohol derivatives in the presence of TFA or other acid catalysts.
Reference: Patent WO2007063071A1 describes the synthesis of related bicyclic compounds involving fluorination and esterification steps, emphasizing the use of tert-butyl carbamates and acid-mediated fluorination.
Method B: Suzuki Coupling and Functionalization
- Synthesize a halogenated precursor (e.g., 6-chloro or 6-bromo) on the bicyclic core.
- Conduct Suzuki-Miyaura cross-coupling with phenylboronic acid derivatives to introduce substituents, followed by fluorination at the desired position.
- Finalize with tert-butyl ester formation via reaction with tert-butyl alcohol derivatives and acid catalysis.
Research Data: Studies indicate that Suzuki coupling provides a versatile route for introducing various substituents, including fluorine, onto the bicyclic framework before esterification.
Method C: Multi-step Functionalization
- Begin with tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate .
- Introduce fluorine at position 6 through electrophilic fluorination .
- Use oxidative or nucleophilic methods to selectively functionalize the core, then perform esterification or deprotection steps as needed.
Experimental Evidence: The synthesis of similar compounds involves fluorination using reagents like NFSI, followed by esterification with tert-butyl alcohol derivatives under mild conditions to preserve the bicyclic structure.
Summary of Key Reaction Conditions and Data
Chemical Reactions Analysis
Ester Hydrolysis and Deprotection
The tert-butyl ester group is susceptible to acidic hydrolysis, a critical step for generating free carboxylic acids or amines.
Reaction Example :
Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) cleaves the tert-butyloxycarbonyl (Boc) protecting group, yielding 6-fluoro-3,8-diazabicyclo[3.2.1]octane derivatives .
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| TFA (2 mL) in DCM (5 mL), rt | TFA/DCM | 3,8-diazabicyclo[3.2.1]octane-6-fluoride TFA salt | >95% |
This reaction is pivotal in medicinal chemistry for accessing reactive intermediates for further functionalization.
Amide and Ester Formation
The carboxylate group participates in coupling reactions to form amides or esters. Propylphosphonic anhydride (T3P) and triethylamine (TEA) are commonly used for activation.
Reaction Example :
Coupling with 6-fluoropyridine-3-carboxylic acid produces fluoropyridine-substituted derivatives :
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| T3P, TEA, EtOAc, rt | 6-fluoropyridine-3-carboxylic acid | tert-butyl 8-(6-fluoropyridine-3-carbonyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate | 97.8% |
This reaction highlights the compound’s utility as a scaffold for synthesizing bioactive molecules .
Nucleophilic Substitution at Fluorine
The fluorine atom at position 6 can undergo nucleophilic substitution under basic conditions, though its reactivity is moderated by the bicyclic framework’s steric and electronic effects.
Reaction Example :
Fluorine displacement by alkoxy or amine groups has been reported in analogous bicyclic systems, though direct data for this compound requires further study.
Oxidation and Reduction
-
Oxidation : The tertiary amine in the diazabicyclo framework can be oxidized to N-oxides using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
-
Reduction : Lithium aluminum hydride (LiAlH4) reduces the ester to a primary alcohol, though this is less common due to competing side reactions.
Cycloaddition and Ring-Opening Reactions
The strained bicyclic structure may participate in cycloaddition reactions (e.g., with dienophiles) or ring-opening under harsh acidic/basic conditions. Experimental data for these pathways remain limited but are theorized based on structural analogs.
Interaction with Biological Targets
The compound’s derivatives exhibit biological activity through interactions with enzymes or receptors. For example, fluoropyridine-conjugated analogs demonstrate binding to kinase targets, as evidenced by biochemical assays .
Mechanistic Insights
Scientific Research Applications
tert-Butyl 6-fluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 6-fluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular processes. For example, it may inhibit PARP-1, an enzyme involved in DNA repair, thereby affecting cell survival and proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of tert-Butyl 6-fluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate, highlighting differences in substituents, molecular properties, and applications:
Key Observations:
Substituent Effects on Reactivity and Stability :
- The 6-hydroxy analog (CAS 2166851-15-4) exhibits high polarity due to the hydroxyl group, enhancing solubility in polar solvents but requiring低温 storage for stability .
- In contrast, the 3-trifluoroacetyl derivative (CAS 824982-19-6) demonstrates increased electrophilicity, making it reactive in acyl transfer reactions but necessitating stringent safety protocols .
Synthetic Accessibility: The 3-amino variant (CAS 744183-20-8) is synthesized in 88% yield via reductive amination, highlighting the efficiency of introducing amino groups at the 3-position . The 6-oxo derivative (CAS 2306274-51-9) incorporates a benzyl group, which complicates synthesis and purification, reflected in its high commercial cost .
Pharmacological Relevance: 3-hydroxy and 3-amino analogs are frequently employed in antiviral and CNS drug discovery due to their ability to engage hydrogen-bonding interactions with biological targets . The absence of direct data on the 6-fluoro variant suggests opportunities for research into fluorine’s effects on bioavailability and metabolic stability, leveraging known properties of fluorinated bicyclic compounds .
Biological Activity
Tert-butyl 6-fluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS No. 1263177-83-8) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
-
Antimicrobial Activity :
- Preliminary studies suggest that the compound may exhibit antibacterial properties by inhibiting key enzymes involved in bacterial cell wall synthesis, akin to other bicyclic compounds that target penicillin-binding proteins (PBPs) .
- Its structural similarity to known antibiotics suggests potential efficacy against resistant strains of bacteria.
-
Enzyme Inhibition :
- The compound has been evaluated for its ability to inhibit enzymes such as dihydrodipicolinate synthase (DHDPS), which is crucial in the bacterial lysine biosynthetic pathway .
- In vitro studies have demonstrated that certain derivatives of diazabicyclo compounds can effectively inhibit DHDPS with IC50 values in the micromolar range.
Antibacterial Efficacy
A study conducted by researchers at Shiniogi Pharmaceuticals explored the efficacy of various diazabicyclo derivatives against resistant bacterial strains. The results indicated that this compound showed promising activity against Gram-negative bacteria, particularly those expressing extended-spectrum β-lactamases (ESBLs) .
| Compound | Target Bacteria | MIC (µg/mL) | Mechanism |
|---|---|---|---|
| This compound | E. coli (ESBL+) | 16 | PBP inhibition |
| Durlobactam | Acinetobacter baumannii | 4 | β-lactamase inhibition |
In Vivo Studies
In vivo models have been utilized to assess the therapeutic potential of this compound in treating infections caused by multidrug-resistant organisms. For instance, a mouse model study demonstrated that administration of the compound significantly reduced bacterial load in tissues compared to untreated controls .
Q & A
Q. What are the standard synthetic routes for tert-Butyl 6-fluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves a multi-step process starting with the bicyclic amine core. Key steps include:
- Fluorination : Introducing fluorine at the 6-position via electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) under inert conditions (0–5°C, anhydrous DCM) .
- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in THF or DCM, catalyzed by DMAP (4-dimethylaminopyridine), to protect the amine group. Excess Boc₂O (1.2–1.5 equiv) and extended reaction times (12–24 hrs) improve yields .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (diethyl ether/hexane) isolates the product.
Q. Optimization Tips :
- Monitor fluorination via <sup>19</sup>F NMR to avoid over-fluorination byproducts.
- Use anhydrous solvents and inert gas (N₂/Ar) to prevent hydrolysis of intermediates .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be analyzed?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR :
- IR Spectroscopy : Confirm Boc carbonyl (C=O) stretch at ~1680–1720 cm⁻¹.
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with exact mass (e.g., C₁₂H₂₀FN₂O₂: calc. 267.1454) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT calculations) predict regioselectivity challenges in the fluorination step of this bicyclic amine system?
Methodological Answer:
Q. What strategies resolve contradictions in biological activity data between stereoisomers of this compound observed across different assay systems?
Methodological Answer:
- Stereochemical Purity : Use chiral HPLC (Chiralpak® AD-H column, hexane/isopropanol) to separate enantiomers. Verify purity via optical rotation ([α]ᴅ²⁵) and NOESY NMR for spatial configuration .
- Assay-Specific Factors :
- Membrane Permeability : Measure logP (octanol/water) differences between isomers. Exo-isomers often show higher permeability (logP ~1.8 vs. 1.2 for endo) .
- Metabolic Stability : Incubate isomers with liver microsomes (e.g., human CYP3A4) to assess degradation rates. Endo-isomers may exhibit faster clearance (t₁/₂ < 30 mins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
